Cas no 885949-98-4 ([1,1'-Biphenyl]-4-methanol,3',4'-dichloro-)

[1,1'-Biphenyl]-4-methanol,3',4'-dichloro- is a dichlorinated biphenyl derivative featuring a hydroxymethyl functional group at the 4-position. This compound is of interest in organic synthesis and pharmaceutical research due to its rigid biphenyl core and reactive alcohol moiety, which facilitate further functionalization. The presence of chloro substituents at the 3' and 4' positions enhances its utility as an intermediate in cross-coupling reactions or as a building block for bioactive molecules. Its well-defined structure and stability under standard conditions make it suitable for applications requiring precise molecular frameworks. Typical uses include ligand design and the development of specialty chemicals.
[1,1'-Biphenyl]-4-methanol,3',4'-dichloro- structure
885949-98-4 structure
Product Name:[1,1'-Biphenyl]-4-methanol,3',4'-dichloro-
CAS No:885949-98-4
MF:C13H10Cl2O
MW:253.123901844025
CID:711956
PubChem ID:40418767
Update Time:2025-05-24

[1,1'-Biphenyl]-4-methanol,3',4'-dichloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-methanol,3',4'-dichloro-
    • [4-(3,4-dichlorophenyl)phenyl]methanol
    • 4-(3,4-Dichlorophenyl)benzyl alcohol
    • [1,1'-Biphenyl]-4-methanol,3',4'-dichloro
    • SCHEMBL8024771
    • 885949-98-4
    • DTXSID90654071
    • EN300-7463683
    • Z2049921240
    • {3',4'-DICHLORO-[1,1'-BIPHENYL]-4-YL}METHANOL
    • (3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methanol
    • (3',4'-Dichloro[1,1'-biphenyl]-4-yl)methanol
    • MDL: MFCD01862512
    • Inchi: 1S/C13H10Cl2O/c14-12-6-5-11(7-13(12)15)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2
    • InChI Key: JMCWXVYUUPIKIM-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC(CO)=CC=1)Cl

Computed Properties

  • Exact Mass: 252.01100
  • Monoisotopic Mass: 252.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 4.15270

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Additional information on [1,1'-Biphenyl]-4-methanol,3',4'-dichloro-

Chemical Profile of [1,1'-Biphenyl]-4-methanol,3',4'-dichloro (CAS No. 885949-98-4)

[1,1'-Biphenyl]-4-methanol,3',4'-dichloro (CAS No. 885949-98-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, featuring a biphenyl core with methoxy and dichloro substituents, exhibits promising characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.

The molecular structure of [1,1'-Biphenyl]-4-methanol,3',4'-dichloro consists of two benzene rings connected by a single bond, with a hydroxymethyl group (-CH₂OH) at the 4-position of one ring and two chlorine atoms at the 3' and 4' positions of the other ring. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications.

In recent years, research has highlighted the potential applications of this compound in the development of novel pharmaceuticals. The presence of both hydroxymethyl and chloro functional groups provides multiple sites for chemical reactions, such as nucleophilic substitution, etherification, and coupling reactions. These reactivity features have been exploited in the synthesis of complex molecules with therapeutic implications.

One of the most intriguing aspects of [1,1'-Biphenyl]-4-methanol,3',4'-dichloro is its role as a precursor in the preparation of biologically active compounds. For instance, researchers have utilized this intermediate to develop derivatives with antimicrobial and anti-inflammatory properties. The dichloro substituents enhance the lipophilicity of the molecule, facilitating its interaction with biological targets. Furthermore, the methoxy group can be further functionalized to introduce additional pharmacophores, thereby expanding its pharmacological spectrum.

Recent studies have also explored the use of [1,1'-Biphenyl]-4-methanol,3',4'-dichloro in materials science. Its rigid biphenyl backbone makes it an excellent candidate for designing liquid crystals and organic semiconductors. The chlorine atoms can be used to tune the electronic properties of the material by introducing electron-withdrawing effects. Such materials are crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of [1,1'-Biphenyl]-4-methanol,3',4'-dichloro typically involves multi-step organic reactions starting from commercially available biphenyl derivatives. Key steps include chlorination at specific positions followed by selective methylation or hydroxylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.

From an industrial perspective, the demand for [1,1'-Biphenyl]-4-methanol,3',4'-dichloro is expected to grow due to its versatility in pharmaceutical and material applications. Manufacturers are focusing on optimizing synthetic routes to improve cost-efficiency and scalability while maintaining high purity standards. Innovations in green chemistry are also being explored to minimize waste and reduce environmental impact during production.

The future research directions for [1,1'-Biphenyl]-4-methanol,3',4'-dichloro include exploring its potential in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying its substituents, scientists aim to identify novel compounds with enhanced efficacy and reduced side effects. Additionally, its application in advanced materials such as conductive polymers and sensors is an area ripe for exploration.

In conclusion,[1',1"-biphenyl]-4"-methanol,3",4"-dichloro (CAS No. 885949-98-4) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced functional materials. As research continues to uncover new applications for this compound, [biphenyl]-methanol,3",",",dichloro will undoubtedly play a crucial role in shaping future developments in these fields.

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